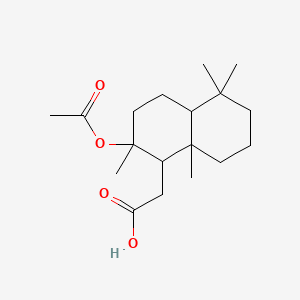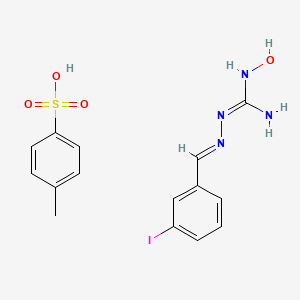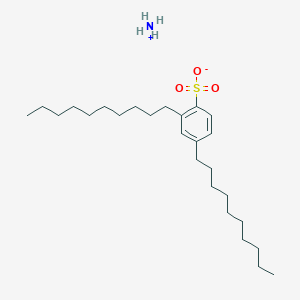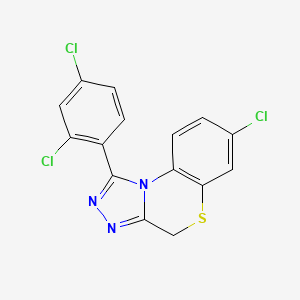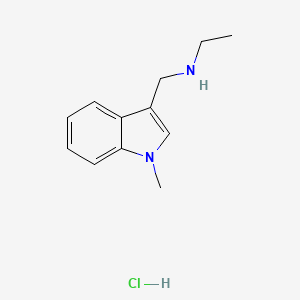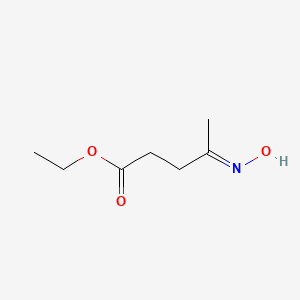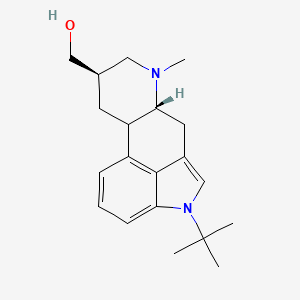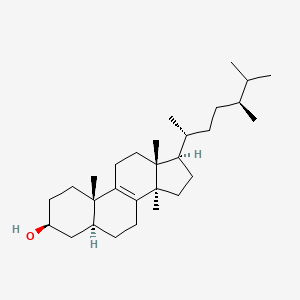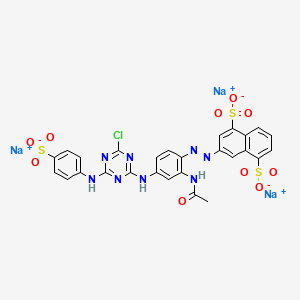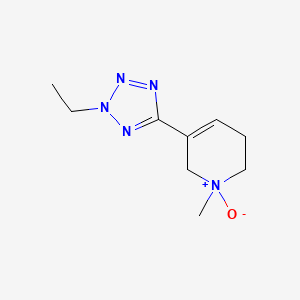
Alvameline (pyridine-N-oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alvameline (pyridine-N-oxide) is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group. This modification imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-N-oxide, including Alvameline, typically involves the oxidation of pyridine. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . Other methods involve the use of hydrogen peroxide in combination with catalysts like methyltrioxorhenium or sodium percarbonate . These reactions are generally carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of pyridine-N-oxide derivatives can be achieved using continuous flow processes. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine-N-oxides in high yields . This method is not only efficient but also environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Alvameline (pyridine-N-oxide) undergoes various types of chemical reactions, including:
Oxidation: Pyridine-N-oxide can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to pyridine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as phosphorus oxychloride can be used to convert pyridine-N-oxide to chloropyridines.
Substitution: Nucleophiles such as amines and alcohols can react with pyridine-N-oxide under mild conditions to form substituted products.
Major Products Formed
Oxidation: Formation of α-acetoxy ketones from terminal alkynes.
Reduction: Formation of chloropyridines.
Substitution: Formation of amides and other substituted pyridine derivatives.
Scientific Research Applications
Alvameline (pyridine-N-oxide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Alvameline (pyridine-N-oxide) involves its interaction with specific molecular targets. For instance, as a partial agonist of the M1 muscarinic acetylcholine receptor, it modulates cholinergic signaling pathways in the brain . Additionally, pyridine-N-oxide derivatives can act as mild Lewis bases, activating Lewis acidic parts of molecules and increasing their reactivity towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid N-oxide: A precursor to niflumic acid and pranoprofen.
2,3,5-trimethylpyridine N-oxide: A precursor to the drug omeprazole.
2-chloropyridine N-oxide: A precursor to the fungicide zinc pyrithione.
Uniqueness
Alvameline (pyridine-N-oxide) is unique due to its dual role as an agonist and antagonist at different muscarinic acetylcholine receptors, which makes it a valuable compound for studying cholinergic signaling and developing treatments for related disorders .
Properties
CAS No. |
221549-71-9 |
|---|---|
Molecular Formula |
C9H15N5O |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C9H15N5O/c1-3-13-11-9(10-12-13)8-5-4-6-14(2,15)7-8/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
DTAHTIJECGXNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCC[N+](C2)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


